N-Me-Val-OMe HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLHGHUMLSLOID-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl)

Abstract

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a chiral building block of significant interest in pharmaceutical and biochemical research.[1] As a derivative of the essential amino acid L-valine, its unique structural modifications—N-methylation and methyl esterification—confer specific physicochemical properties that are critical for its application in peptide synthesis, drug formulation, and as a chiral auxiliary.[1] This technical guide provides a comprehensive examination of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven experimental protocols for the validation of these properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the analytical workflow, ensuring both scientific integrity and practical applicability.

Compound Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is systematically named methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride.[2] The hydrochloride salt form is crucial as it enhances the stability and handling of this amino acid derivative, which is a common strategy in pharmaceutical development to improve properties such as solubility and shelf-life.

The structure of this compound is fundamental to understanding its physical properties. The presence of the N-methyl group introduces steric hindrance and alters the hydrogen bonding capacity compared to its non-methylated counterpart, L-valine methyl ester hydrochloride. The methyl ester protects the carboxylic acid, preventing its participation in reactions such as peptide bond formation at that terminus, thereby directing synthesis.

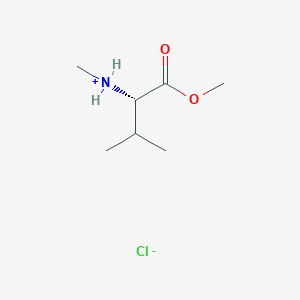

Caption: 2D Structure of this compound.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are the primary identifiers and are crucial for handling, storage, and application of the compound.

| Property | Value | Source(s) |

| CAS Number | 3339-44-4 | [1][3][4] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1][3] |

| Molecular Weight | 181.66 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder/solid | [1][3] |

| Melting Point | 140-141 °C | |

| Optical Rotation | [α]D²⁰ = +19 ± 2° (c=1 in H₂O) | [1][3] |

| Storage Conditions | 0-8 °C, Inert atmosphere, Keep in dark place | [1][3] |

Experimental Protocols for Physical Characterization

The validation of the physical properties of a compound like this compound is paramount for its reliable use in research and development. This section provides detailed, step-by-step methodologies for determining these properties, coupled with the rationale behind the procedural choices.

Melting Point Determination

Scientific Rationale: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad or depressed range can indicate the presence of impurities. For amino acid hydrochlorides, this is a fundamental quality control parameter.

Experimental Workflow:

Caption: A robust workflow for determining the equilibrium solubility of this compound.

Expected Solubility Profile: While specific quantitative data for this compound is not readily available in the literature, a qualitative assessment can be inferred from its structure and comparison to similar compounds like L-Valine methyl ester hydrochloride. [5]

-

High Solubility in Polar Protic Solvents: Due to its ionic nature as a hydrochloride salt, high solubility is expected in water, methanol, and ethanol.

-

Moderate Solubility in Polar Aprotic Solvents: Some solubility is anticipated in solvents like DMSO.

-

Low Solubility in Nonpolar Solvents: Poor solubility is expected in solvents such as dichloromethane, chloroform, and ethyl acetate. [5]For reactions requiring these solvents, conversion to the free base is often necessary. [5]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity of this compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides insight into the carbon skeleton. For this compound, NMR is essential to confirm the presence and connectivity of the N-methyl, O-methyl, and valine side-chain protons and carbons.

Sample Preparation Protocol:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for instance, D₂O will result in the exchange of the N-H proton.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.

-

Add a small amount of an internal standard (e.g., TMS or TSP for aqueous solutions) if precise chemical shift referencing is required.

Expected ¹H NMR Spectral Features: Based on the structure of this compound and typical chemical shift values, the following proton signals are anticipated:

-

Isopropyl Methyls (-CH(CH₃)₂): A doublet or two distinct doublets around 0.9-1.2 ppm.

-

Isopropyl Methine (-CH(CH₃)₂): A multiplet around 2.2-2.5 ppm.

-

N-Methyl (-NHCH₃): A singlet around 2.5-2.8 ppm.

-

Alpha-Proton (α-CH): A doublet around 3.8-4.1 ppm.

-

Ester Methyl (-OCH₃): A singlet around 3.7-3.9 ppm.

-

Amine Proton (-NHCH₃): A broad singlet at a downfield chemical shift (e.g., > 8 ppm in DMSO-d₆), which will be absent in D₂O.

Expected ¹³C NMR Spectral Features: The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon atom:

-

Isopropyl Methyls: Two signals around 18-20 ppm.

-

Isopropyl Methine: A signal around 30-32 ppm.

-

N-Methyl: A signal around 33-36 ppm.

-

Ester Methyl: A signal around 52-54 ppm.

-

Alpha-Carbon: A signal around 65-68 ppm.

-

Carbonyl Carbon: A signal in the downfield region, around 170-173 ppm.

3.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will correspond to the N-H bond of the secondary amine hydrochloride, the C=O of the ester, and C-H bonds.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the sample into a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

-

N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹, characteristic of an amine salt.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

N-H Bend: An absorption in the range of 1500-1600 cm⁻¹.

-

C-O Stretch: A signal in the 1100-1300 cm⁻¹ region.

3.3.3 Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum: When analyzed by a technique such as electrospray ionization (ESI), the mass spectrum of this compound is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₇H₁₅NO₂.

-

Molecular Ion Peak [M+H]⁺: Expected around m/z 146.12.

-

Key Fragmentation Patterns: Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage adjacent to the nitrogen atom.

Conclusion

The physical properties of N-Methyl-L-valine methyl ester hydrochloride are a direct consequence of its unique chemical structure. This guide has provided a detailed overview of its key physicochemical characteristics and has outlined robust, validated protocols for their determination. A thorough understanding and experimental verification of these properties are essential for the successful application of this versatile building block in the fields of peptide synthesis, medicinal chemistry, and drug development. The provided methodologies and theoretical explanations are intended to equip researchers with the necessary tools to confidently handle, analyze, and utilize this compound in their scientific endeavors.

References

- PubChem. (n.d.). This compound | C7H16ClNO2 | CID 13819431.

- P212121 Store. (n.d.). N-Methyl-L-valine methyl ester hydrochloride | CAS 3339-44-4.

- PubChem. (n.d.). N-Methyl-L-valine.

- PubChem. (n.d.). Valine, methyl ester, hydrochloride (1:1).

- ResearchGate. (n.d.). FT-IR spectrum of L-valine.

- Thermo Fisher Scientific. (n.d.). N-Methyl-L-valine methyl ester hydrochloride, 95%.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Cheméo. (n.d.). L-Valine, methyl ester.

- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- P212121 Store. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.

- Aapptec Peptides. (n.d.). H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt.

- BioCrick. (n.d.). H-Val-OMe.HCl | CAS:6306-52-1.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- Loba Chemie. (n.d.). L-VALINE METHYL ESTER HYDROCHLORIDE.

Sources

An In-depth Technical Guide to N-Me-Val-OMe HCl (CAS: 3339-44-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), CAS number 3339-44-4, is a pivotal chiral building block in contemporary medicinal chemistry and peptide science. The strategic incorporation of an N-methyl group onto the valine backbone offers a powerful tool to modulate the conformational and pharmacokinetic properties of peptides and peptidomimetics. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, a detailed synthesis protocol, and its critical applications in drug discovery, with a focus on peptide synthesis. We will delve into the rationale behind experimental procedures, offering insights grounded in years of field experience to empower researchers in their synthetic and developmental endeavors.

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

The therapeutic potential of peptides is often hampered by their inherent metabolic instability and poor oral bioavailability.[1][2][3] N-methylation of the peptide backbone is a well-established strategy to overcome these limitations. The introduction of a methyl group on the amide nitrogen sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, thereby enhancing the peptide's in vivo half-life.[4] Furthermore, N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, which can lead to improved membrane permeability and oral absorption.[4]

This compound serves as a readily available and versatile precursor for the introduction of N-methyl-L-valine into peptide sequences. Its hydrochloride salt form enhances stability and simplifies handling, while the methyl ester protects the C-terminus during coupling reactions. Understanding the nuances of this reagent is crucial for its effective utilization in the synthesis of next-generation peptide therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 3339-44-4 | [5][6] |

| Molecular Formula | C₇H₁₆ClNO₂ | [5][6] |

| Molecular Weight | 181.66 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 140-141 °C | [7] |

| Optical Rotation | [α]D²⁰ = +19 ± 2° (c=1 in H₂O) | [5] |

| Storage Conditions | Store at 0-8°C | [5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the valine side chain protons, the N-methyl group, the O-methyl group, and the alpha-proton. The N-methyl signal would likely appear as a singlet, while the valine protons would exhibit characteristic splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the ester, the alpha-carbon, the carbons of the isopropyl group, the N-methyl carbon, and the O-methyl carbon. A predicted spectrum for the related N-methyl-L-valine shows signals for the core carbon skeleton.[8]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₇H₁₅NO₂) at m/z 145.11, with the full compound fragmenting in a predictable manner.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the secondary amine hydrochloride, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield while preserving the stereochemical integrity of the chiral center. The following protocol is a scientifically sound amalgamation of established procedures for the esterification of amino acids and the subsequent N-methylation.

Diagram: Synthetic Pathway for this compound

Caption: A two-step synthetic pathway to this compound.

Step 1: Esterification of L-Valine to L-Valine Methyl Ester Hydrochloride

The first step involves the protection of the carboxylic acid functionality as a methyl ester. A convenient and widely used method employs trimethylchlorosilane (TMSCl) in methanol.[1]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-valine (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2-3 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification if of sufficient purity.

Causality: TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification reaction. This method is advantageous due to its mild conditions and simple work-up.[1]

Step 2: N-Methylation of L-Valine Methyl Ester

N-methylation of the resulting amino acid ester requires a protection-methylation-deprotection sequence to avoid over-methylation and other side reactions. A common strategy involves the use of a nosyl (o-nitrobenzenesulfonyl) protecting group.[9][10]

Protocol:

-

N-Protection: React L-valine methyl ester hydrochloride with o-nitrobenzenesulfonyl chloride in the presence of a base (e.g., NaHCO₃) to form N-nosyl-L-valine methyl ester.

-

N-Methylation: The N-nosyl protected amino ester is then methylated. A literature procedure for a similar substrate uses diazomethane.[9] Alternatively, other methylating agents like methyl iodide with a suitable base can be employed, though conditions must be carefully optimized to prevent racemization.[10]

-

Deprotection and Salt Formation: The nosyl group is selectively cleaved under mild conditions, for example, using a thiol and a base.[9] The resulting N-methyl-L-valine methyl ester is then treated with hydrochloric acid to afford the final product, this compound.

Trustworthiness: Each step in this proposed synthesis is based on well-documented and reliable chemical transformations. The use of protecting groups is a cornerstone of peptide and amino acid chemistry, ensuring the regioselectivity of the reactions.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[5] The incorporation of N-methylated amino acids, however, presents unique challenges.

Coupling N-Methylated Amino Acids

The secondary amine of N-methylated amino acids is less nucleophilic and more sterically hindered than a primary amine, which can lead to slower and less efficient coupling reactions.[11]

Experimental Considerations:

-

Coupling Reagents: Standard coupling reagents may be less effective. More potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), or PyBOP/HOAt are often required to achieve high coupling efficiencies.[11]

-

Reaction Times: Extended coupling times may be necessary to drive the reaction to completion.

-

Double Coupling: A second coupling step is often employed to ensure complete acylation of the N-methylated amine.

Diagram: Workflow for Incorporating this compound in SPPS

Caption: General workflow for SPPS incorporating N-methylated amino acids.

Impact on Peptide Structure and Function: A Case Study

The introduction of N-methyl-valine can have a profound impact on the biological activity of a peptide. A study on insulin analogs demonstrated that replacing valine with N-methyl-valine at the A3 position resulted in a significant decrease in receptor binding affinity and biological activity.[12] This was attributed to conformational changes in a critical helical segment of the hormone and the loss of a key hydrogen bonding interaction.[12] This example underscores the importance of carefully considering the position of N-methylation in peptide design, as it can either enhance desired properties or disrupt crucial biological interactions.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of this compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).[13][14] The chemical and enantiomeric purity can be determined using chiral stationary phases.[15]

-

NMR Spectroscopy: As discussed previously, ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.

-

Mass Spectrometry: Provides confirmation of the molecular weight.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. As recommended, storage at 0-8°C is ideal.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of N-methylated peptides with improved pharmacokinetic profiles. While its incorporation into peptide chains requires specialized synthetic strategies to overcome the challenges of coupling to a sterically hindered secondary amine, the potential benefits in terms of increased metabolic stability and bioavailability make it an indispensable tool for medicinal chemists and drug developers. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable researchers to harness the full potential of this important molecule in their quest for novel and effective peptide-based therapeutics.

References

- Di Gioia, M. L., et al. (2011). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 40(5), 135-145.

- An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(5), 4085-4094.

- Organic Syntheses. (n.d.). The preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts.

- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- PAA. (n.d.). N-Methyl-L-valine methyl ester hydrochloride.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride....

- Loba Chemie. (n.d.). L-VALINE METHYL ESTER HYDROCHLORIDE.

- AAPPTec. (n.d.). MSDS - H-Val-OMe HCl.

- Ogawa, H., et al. (1985). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. International Journal of Peptide and Protein Research, 25(6), 634-641.

- Nanyang Technological University. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE.

- ResearchGate. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Chemsrc. (n.d.). Ethyl L-valinate hydrochloride (1:1).

- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.

- PubMed Central. (2011). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.

- Liguori, A., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 13(3), 179-204.

- Angell, Y. M., et al. (1997). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of the American Chemical Society, 119(49), 11773-11780.

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

- AAPPTec. (n.d.). H-Val-OMe HCl.

- Mini-Reviews in Organic Chemistry. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- PubChem. (n.d.). N-Methyl-L-valine.

- ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.

- ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number....

- PubMed Central. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy.

- MDPI. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.

- CHIMIA. (2007). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.

- PubMed Central. (2011). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.

Sources

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C7H16ClNO2 | CID 13819431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-L-valine Methyl Ester Hydrochloride

This guide provides a comprehensive technical overview of N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a critical building block in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, with a primary focus on the theoretical and empirical determination of its molecular weight. The protocols and insights presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Modern Chemistry

N-Methyl-L-valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, featuring a methyl group on the alpha-amine and a methyl ester protecting the carboxylic acid.[1] This structural modification offers several advantages in organic synthesis, particularly in peptide chemistry. The N-methylation enhances proteolytic stability and can modulate the conformational properties of peptides, making it a valuable tool for designing novel therapeutics with improved pharmacokinetic profiles.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]

A precise understanding of the molecular weight of this compound is fundamental for accurate stoichiometric calculations in synthesis, characterization of reaction products, and compliance with regulatory standards in pharmaceutical development. This guide will therefore provide a detailed exploration of this essential parameter.

Core Physicochemical Properties

A summary of the key identifiers and properties of N-Methyl-L-valine methyl ester hydrochloride is presented in the table below for quick reference.

| Property | Value | Source |

| Synonyms | N-Me-L-Val-OMe·HCl, Methyl N-methyl-L-valinate hydrochloride | [1][4] |

| CAS Number | 3339-44-4 | [1][4] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |

| Molecular Weight (Average) | 181.66 g/mol | [1][4] |

| Monoisotopic (Exact) Mass | 181.0869564 Da | [4] |

| Appearance | White to off-white powder/solid | [1] |

| Storage Conditions | 0-8°C | [1] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for N-Methyl-L-valine methyl ester hydrochloride is C₇H₁₅NO₂·HCl. The theoretical molecular weight is calculated as follows:

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 16 atoms (15 in the organic moiety + 1 in HCl) × 1.008 u = 16.128 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

Total Molecular Weight = 84.077 + 16.128 + 14.007 + 31.998 + 35.453 = 181.663 g/mol

This calculated average molecular weight is consistent with the values provided by commercial suppliers and chemical databases.[1][4]

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, empirical determination is crucial for confirming the identity and purity of a synthesized or purchased batch of this compound. Mass spectrometry is the primary analytical technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the exact mass and elemental composition.

Workflow for HRMS Analysis:

Caption: High-Resolution Mass Spectrometry workflow for this compound.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization: Introduce the sample solution into the ESI source. In positive ion mode, the analyte will be ionized to form the protonated molecular ion, [M+H]⁺.

-

Mass Analysis: The ions are then transferred to the mass analyzer (e.g., an Orbitrap or Time-of-Flight analyzer), which separates them based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum, ensuring high resolution and mass accuracy.

-

Data Analysis: The expected exact mass for the protonated molecule (C₇H₁₆NO₂⁺) is 146.11756 u. The experimentally determined m/z value should be within a narrow tolerance (typically < 5 ppm) of this theoretical value.

Synthesis and Characterization Considerations

N-Methyl-L-valine methyl ester hydrochloride is typically synthesized from L-valine. A common laboratory-scale synthesis involves the esterification of L-valine with methanol, followed by N-methylation.[5][6]

General Synthetic Pathway:

Caption: A general synthetic pathway for this compound from L-Valine.

Throughout the synthesis, it is imperative to monitor the progress of each reaction and characterize the intermediates. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry are essential for ensuring the desired product is being formed and for identifying any potential side products. The final product should be rigorously purified, typically by recrystallization, and its identity and purity confirmed by the analytical methods described in this guide.

Safety and Handling

N-Methyl-L-valine methyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

A thorough understanding of the molecular weight of N-Methyl-L-valine methyl ester hydrochloride is a prerequisite for its effective use in research and development. This guide has provided a detailed overview of both the theoretical calculation and the experimental determination of this fundamental property. By adhering to the principles and protocols outlined herein, researchers can ensure the accuracy and integrity of their work, paving the way for successful advancements in peptide synthesis and drug discovery.

References

- PubChem. This compound. [Link]

- An, G., et al. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 8(12), 939-943. [Link]

- Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(17), 5833-5835. [Link]

- ResearchGate.

- ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

- Merck Millipore.

- Fisher Scientific. N-Methyl-L-valine methyl ester hydrochloride, 95%, Thermo Scientific Chemicals. [Link]

- PubChem. N-Methyl-L-valine. [Link]

- Aapptec Peptides. Fmoc-MeVal-OH [84000-11-3]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 4. This compound | C7H16ClNO2 | CID 13819431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of N-Methyl-L-valine Methyl Ester Hydrochloride (N-Me-Val-OMe HCl)

Introduction

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a crucial chiral building block in the synthesis of complex peptides and pharmaceutical agents.[1] Its incorporation into peptide backbones can impart significant advantages, including enhanced metabolic stability, increased membrane permeability, and constrained conformational flexibility, which are highly desirable properties in drug design.[2] This guide provides a comprehensive overview of the chemical principles and practical methodologies for the synthesis and purification of this compound, aimed at researchers and professionals in drug development and organic synthesis.

This document delves into a robust two-step synthetic pathway, commencing with the esterification of L-valine to its methyl ester hydrochloride, followed by a strategic N-methylation. The rationale behind the selection of reagents and reaction conditions is elucidated to provide a deeper understanding of the process. Furthermore, detailed protocols for purification and characterization are presented to ensure the isolation of a highly pure product suitable for downstream applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures high yields and minimizes the formation of undesirable byproducts. The overall workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of L-Valine Methyl Ester Hydrochloride

The initial step involves the esterification of the carboxylic acid moiety of L-valine. This serves two primary purposes: it protects the carboxylic acid from participating in subsequent reactions and enhances the solubility of the amino acid in organic solvents, facilitating the subsequent N-methylation step.

Methodology: Esterification using Trimethylchlorosilane in Methanol

A highly efficient and mild method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[3] This system generates hydrochloric acid in situ, which catalyzes the esterification reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add L-valine (1.0 eq).

-

Reagent Addition: Under a fume hood, slowly add anhydrous methanol to the flask.

-

TMSCl Addition: Cool the suspension in an ice bath and add trimethylchlorosilane (2.0 eq) dropwise while stirring. The addition should be controlled to maintain the reaction temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude L-valine methyl ester hydrochloride as a white solid.[3] This crude product is often of sufficient purity for the next step.

Causality and Experimental Choices:

-

Why TMSCl/Methanol? This reagent system is advantageous as it avoids the use of corrosive gaseous HCl and the reaction proceeds under mild conditions, minimizing the risk of racemization.[3] The in situ generation of HCl ensures a controlled catalytic process.

-

Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of TMSCl and to drive the esterification equilibrium towards the product.

Part 2: Synthesis of N-Methyl-L-valine Methyl Ester Hydrochloride

With the carboxylic acid group protected as a methyl ester, the subsequent step focuses on the selective methylation of the primary amine. A robust method for this is the use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group, followed by methylation and deprotection.[4]

Methodology: N-Methylation via N-Nitrobenzenesulfonamide

This multi-step process within Part 2 ensures clean and high-yielding N-monomethylation, avoiding the common issue of overmethylation to the quaternary ammonium salt.

Caption: N-Methylation workflow via the o-NBS protecting group strategy.

Experimental Protocol:

-

N-Protection:

-

Dissolve L-valine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride and deprotonate the amine.

-

Cool the solution to 0°C and add ortho-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-(o-NBS)-L-valine methyl ester.[4]

-

-

N-Methylation:

-

Dissolve the N-(o-NBS)-L-valine methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

-

Slowly add dimethyl sulfate (1.2 eq).

-

Stir the reaction at 0°C for a short period (e.g., 15-30 minutes) and then allow it to warm to room temperature.[4]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate to yield the N-methyl-N-(o-NBS)-L-valine methyl ester.[4]

-

-

Deprotection and Salt Formation:

-

Dissolve the N-methylated intermediate in a suitable solvent.

-

Add a thiol, such as thiophenol, and a base, like potassium carbonate, to cleave the o-NBS group.[5]

-

After the deprotection is complete, the crude N-methyl-L-valine methyl ester is isolated.

-

To form the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The this compound will precipitate as a white solid.

-

Causality and Experimental Choices:

-

o-NBS Protecting Group: The o-NBS group is an excellent choice as it activates the N-H bond, making the subsequent methylation more facile. It is also readily cleaved under mild conditions that do not affect the ester group or the chirality of the molecule.[4]

-

DBU as a Base: DBU is a non-nucleophilic base that is strong enough to deprotonate the sulfonamide nitrogen without promoting side reactions.[4]

-

Dimethyl Sulfate: This is a potent and efficient methylating agent for this reaction.

-

Thiol-mediated Deprotection: The use of a thiol for the removal of the o-NBS group is a standard and effective method.

Purification of this compound

The final purity of this compound is critical for its use in sensitive applications like peptide synthesis. Recrystallization is the preferred method for obtaining a highly pure, crystalline product.

Methodology: Recrystallization

Experimental Protocol:

-

Solvent Selection: A common solvent system for the recrystallization of amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., anhydrous methanol or ethanol) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., diethyl ether or ethyl acetate).[6]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot polar solvent.

-

Crystallization: Slowly add the non-polar solvent to the hot solution until turbidity is observed.

-

Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold non-polar solvent and dry them under vacuum.

Data Presentation: Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Result for Pure this compound |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks corresponding to the methyl ester, N-methyl, and valine backbone protons with correct integration values.[7] |

| ¹³C NMR | Structural confirmation | Resonances for all carbon atoms in the molecule. |

| FT-IR | Functional group identification | Characteristic absorptions for the ester carbonyl, N-H bond (of the hydrochloride salt), and C-H bonds.[8] |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the free base of N-Me-Val-OMe. |

| Chiral HPLC | Enantiomeric purity determination | A single peak corresponding to the L-enantiomer. |

| Melting Point | Purity assessment | A sharp and defined melting point range. |

Conclusion

The synthesis and purification of N-Methyl-L-valine methyl ester hydrochloride are critical processes for the advancement of peptide-based drug discovery and development. The methodologies outlined in this guide, from the initial esterification of L-valine to the strategic N-methylation and final purification, provide a robust and reliable pathway to obtaining this valuable building block in high purity. By understanding the underlying chemical principles and the rationale for the chosen experimental conditions, researchers can confidently and efficiently produce this compound for their synthetic needs.

References

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

- Chen, B.-C., et al. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296. [Link]

- Pawar, S. D., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Archives of Applied Science Research, 4(2), 915-919. [Link]

- Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 525-531. [Link]

- Aurelio, L., et al. (2004). Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis and Applications (pp. 89-110). Humana Press. [Link]

- Google Patents. (2010). Preparation method of L-valine methyl ester hydrochloride.

- PubChem. This compound. [Link]

- Google Patents. (2013).

- PubChem. N-Methyl-L-valine. [Link]

- ResearchGate. (2018). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of N-Methyl-L-valine methyl ester hydrochloride in Organic Solvents

Abstract

Introduction: Understanding N-Me-Val-OMe HCl

N-Methyl-L-valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, featuring a methyl group on the amine and a methyl ester protecting the carboxylic acid.[1][2] The hydrochloride salt form enhances its stability and influences its solubility profile.[3] This compound is a versatile tool in organic synthesis, particularly in peptide chemistry and the development of novel therapeutics.[1] An understanding of its solubility is paramount for reaction setup, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability of subsequent products.

Core Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1] |

| CAS Number | 3339-44-4 | [1][2] |

Theoretical Framework for Solubility

The solubility of this compound is a multifactorial property governed by its molecular structure and the physicochemical characteristics of the solvent. The principle of "like dissolves like" is a fundamental starting point for predicting solubility.

The Influence of Molecular Structure

The this compound molecule possesses both polar and non-polar regions, creating a nuanced solubility profile.

-

Polar Moieties: The hydrochloride salt of the N-methylamino group and the methyl ester create polar regions capable of dipole-dipole interactions and hydrogen bonding (as an acceptor). The ionic nature of the hydrochloride salt significantly increases its polarity compared to the free base, favoring solubility in polar solvents.[4]

-

Non-Polar Moieties: The isopropyl side chain of the valine residue and the methyl groups contribute to the molecule's non-polar character, allowing for van der Waals interactions with non-polar solvents.

The interplay between these opposing characteristics dictates the optimal solvent environment for dissolution.

Solvent Properties and Their Impact

Several key solvent properties influence the solubility of this compound:

-

Polarity: Polar solvents are generally more effective at solvating the ionic hydrochloride and the polar ester group.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the ester and the chloride ion.

-

Dielectric Constant: A higher dielectric constant helps to stabilize the separated ions of the hydrochloride salt, promoting dissolution.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for its effective use in research and development:

-

Reaction Chemistry: For homogeneous reactions, selecting a solvent in which this compound is sufficiently soluble is crucial for achieving optimal reaction rates and yields. In cases of low solubility, heterogeneous reaction conditions may be necessary, or the free base may be generated in situ.

-

Purification: Solubility differences are exploited in purification techniques such as recrystallization and precipitation. Knowledge of its solubility in various solvents allows for the development of effective purification strategies.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in various excipients and solvent systems is a critical determinant of the final dosage form's bioavailability.

Conclusion

N-Methyl-L-valine methyl ester hydrochloride is a valuable synthetic intermediate with a nuanced solubility profile dictated by its dual polar and non-polar characteristics. While comprehensive quantitative solubility data in organic solvents is not widely published, a foundational understanding of its chemical nature, coupled with qualitative observations and the principles outlined in this guide, provides a strong basis for its effective application. For applications requiring precise solubility data, the standardized shake-flask method detailed herein offers a reliable path to empirical determination. As the use of N-methylated amino acid derivatives continues to expand in pharmaceutical and chemical research, a systematic approach to understanding their solubility will remain a cornerstone of successful innovation.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). N-Methyl-L-valine.

- Fisher Scientific. (n.d.). N-Methyl-L-valine methyl ester hydrochloride, 95%, Thermo Scientific Chemicals.

- Pereira, L. F., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. Kitasato Archives of Experimental Medicine. [Link]

- ResearchGate. (n.d.). Growth and study of physiochemical properties of the grown NLO single crystal l-valine methyl ester hydrochloride for optoelectronic applications.

- MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. [Link]

- Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

Sources

Topic: N-Me-Val-OMe HCl ¹H NMR Spectrum Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive guide to the acquisition, analysis, and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for N-methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl). As a key chiral building block in peptide synthesis and pharmaceutical development, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance.[1]

This guide is structured from the perspective of a senior application scientist. It moves beyond a simple cataloging of peaks to provide a deep, mechanistic understanding of the spectrum. We will explore the causality behind experimental choices, establish self-validating protocols for data integrity, and ground all claims in authoritative scientific principles.

Part 1: The Molecular Architecture and Its Spectroscopic Implications

To interpret a spectrum, one must first understand the molecule. This compound is a derivative of the amino acid L-valine, featuring two key modifications: methylation of the alpha-amino group and esterification of the carboxylic acid with a methyl group. The molecule is supplied as a hydrochloride (HCl) salt, meaning the secondary amine is protonated to form a methylammonium cation.[1][2] This protonation is a critical feature that profoundly influences the electronic environment of nearby protons, a key theme in our spectral analysis.

Below is the annotated structure of this compound, with all unique proton environments labeled for discussion.

Figure 1: Annotated Chemical Structure of this compound

Caption: Structure of this compound with key proton groups color-coded for analysis.

Part 2: The Protocol as a System of Validation

Garbage in, garbage out. This axiom is the foundation of trustworthy spectroscopic analysis. The following protocol is designed not just to acquire data, but to ensure its quality and reliability, forming a self-validating workflow.

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

-

Solvent Selection & Rationale :

-

Primary Choice (CDCl₃): Deuterated chloroform is often sufficient for solubilizing the HCl salt and provides a clean spectral window. The residual proton peak (CHCl₃) at δ ≈ 7.26 ppm serves as a convenient internal reference.

-

Alternative (DMSO-d₆): For enhanced solubility or to more clearly resolve the N-H proton, deuterated dimethyl sulfoxide is an excellent choice. The N-H proton signal in DMSO-d₆ is typically less prone to rapid exchange, resulting in a sharper peak. The residual proton peak (DMSO-d₅) is at δ ≈ 2.50 ppm.

-

-

Sample Preparation :

-

Weigh 5–10 mg of this compound into a clean, dry NMR tube.

-

Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃, ≥99.8% D).

-

Cap the tube securely and vortex until the solid is completely dissolved. A clear, particulate-free solution is non-negotiable for achieving good spectral resolution.

-

-

Spectrometer Configuration & Acquisition :

-

Field Strength : A 400 MHz or higher spectrometer is recommended to resolve the complex splitting patterns of the aliphatic protons.

-

Shimming : This step is critical. Utilize an automated gradient shimming routine to maximize the magnetic field homogeneity. Poor shimming is the most common cause of broad, distorted peaks.

-

Acquisition Parameters :

-

Pulse Angle : Use a 30° pulse (zg30 on Bruker systems) to allow for a shorter relaxation delay (D1) without saturating the signals.

-

Number of Scans (NS) : 16-64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1) : A 2-second delay ensures that all protons have time to relax back to equilibrium between pulses, which is crucial for accurate integration.

-

-

-

Data Processing :

-

Apply a standard exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Perform a Fourier transform, followed by careful manual phasing and baseline correction to ensure accurate peak integration.

-

Calibrate the chemical shift axis by referencing the residual solvent peak.

-

Part 3: Decoding the Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound is a unique molecular fingerprint. The analysis follows a logical flow from the shielded (upfield) to the deshielded (downfield) regions.

Figure 2: Logical Workflow for ¹H NMR Spectral Interpretation

Caption: A structured approach to assigning the proton signals in the this compound spectrum.

The following table summarizes the expected chemical shifts and multiplicities. These values are predictive and can vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label (Fig. 1) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Chemical Shift |

| Hγ¹ , Hγ² | 1.1 – 1.3 | Doublet | ~6.8 | 6H | Standard aliphatic region for isopropyl methyl groups. |

| N-CH₃ | 2.8 – 3.0 | Singlet | N/A | 3H | Strongly deshielded by the adjacent N⁺H group. |

| Hβ | 2.9 – 3.1 | Multiplet | - | 1H | Deshielded by proximity to the α-carbon and ammonium group. |

| O-CH₃ | 3.8 – 3.9 | Singlet | N/A | 3H | Deshielded by the electron-withdrawing ester oxygen. |

| Hα | 3.9 – 4.1 | Doublet | ~4.0 | 1H | Very deshielded by both the adjacent N⁺H and C=O groups. |

| N⁺-H | 9.0 – 10.0 (variable) | Broad Singlet | N/A | 2H | Highly deshielded ammonium protons; broad due to exchange and quadrupolar coupling. |

Detailed Peak Assignments

-

γ-Protons (Hγ¹, Hγ²) : The two methyl groups of the isopropyl moiety are diastereotopic due to the chiral center at Cα. They appear as two distinct doublets (though they may overlap) around 1.1-1.3 ppm. Each is split by the single Hβ proton, giving a characteristic doublet appearance with a coupling constant of approximately 6.8 Hz. The combined integration must be 6H.

-

N-Methyl Protons (N-CH₃) : This signal, typically a sharp singlet between 2.8-3.0 ppm, is a key signature of the molecule. Its downfield shift, compared to a neutral N-methyl amine (which would be around 2.2-2.4 ppm), is definitive evidence of the protonated ammonium salt. It integrates to 3H.

-

β-Proton (Hβ) : This methine proton is coupled to the six γ-protons and the single α-proton. This complex 1:6:1 splitting pattern results in a multiplet, often difficult to resolve perfectly, appearing around 2.9-3.1 ppm.

-

O-Methyl Protons (O-CH₃) : This is another clean diagnostic signal. It appears as a sharp singlet integrating to 3H, typically around 3.8-3.9 ppm. Its chemical shift is dictated by the deshielding effect of the ester oxygen.[3]

-

α-Proton (Hα) : As it is attached to the chiral center and flanked by two powerful electron-withdrawing groups (the ammonium nitrogen and the carbonyl carbon), the Hα proton is significantly deshielded, appearing as a doublet around 3.9-4.1 ppm. It is split only by the Hβ proton, with a relatively small coupling constant (~4.0 Hz). Its integration must be 1H.

-

Ammonium Protons (N⁺-H) : In the hydrochloride salt, there are two protons on the nitrogen (one from the original amine and one from HCl). These are highly deshielded and acidic. They typically appear as a broad, low-intensity singlet far downfield (9.0-10.0 ppm or even higher). The signal is often broad due to chemical exchange with trace water and quadrupolar coupling with the ¹⁴N nucleus.[4] A D₂O shake experiment (adding a drop of D₂O to the NMR tube) will cause this peak to disappear, confirming its identity as an exchangeable proton.

Part 4: Conclusion: A Synthesis of Data and Logic

The ¹H NMR analysis of this compound is a powerful tool for structural verification and purity assessment. A successful interpretation relies on a systematic approach that combines a high-quality experimental protocol with a fundamental understanding of how the molecule's electronic architecture is translated into a spectrum. By cross-validating the number of signals, their chemical shifts, their integration ratios (must be 6:3:1:3:1:2), and their coupling patterns, the researcher can achieve an unambiguous and trustworthy characterization of this vital synthetic building block.

References

- PubChem - National Center for Biotechnology Information.this compound. Provides chemical structure, formula, and identifiers. [Link]

- University of Wisconsin - Organic Chemistry Data.¹H NMR Chemical Shifts. A comprehensive database of chemical shift values for various functional groups. [Link]

- Chem-Impex International.N-Methyl-L-valine methyl ester hydrochloride.

- Hamed, S., et al. (2025). "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums." ResearchGate.

- Carpino, L. A., et al. (1999). "Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal α-phenylglycine units." The Journal of Organic Chemistry. Discusses NMR characteristics of modified amino acid esters. [Link]

- Fredi, M., et al. "Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.

- Chemistry LibreTexts. "¹H NMR Spectra and Interpretation.

- Zhang, Y., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules. Details synthetic routes which can inform potential impurities. [Link]

- Sapi, J. "The four facets of 1H NMR spectroscopy.

- Sun, D., Zhang, L., & Wang, J. "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E." Discusses the importance and synthesis of N-methyl amino acids. [Link]

- Cheung, S. T., & Benoitin, N. L. (1977). "N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives." Canadian Journal of Chemistry.

- ACD/Labs. "The Basics of Interpreting a Proton (¹H) NMR Spectrum." An introductory guide to NMR interpretation, including discussion of exchangeable protons. [Link]

Sources

A Technical Guide to the ¹³C NMR Spectral Data of N-Methyl-L-valine Methyl Ester Hydrochloride (N-Me-Val-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl), a critical building block in peptide synthesis and pharmaceutical development. Given the scarcity of publicly available experimental spectra for this specific compound, this document leverages high-fidelity predictive methodologies, validated against experimental data of structurally analogous compounds, to offer a comprehensive and reliable interpretation of its ¹³C NMR spectrum.

Introduction: The Significance of N-Methylated Amino Acid Derivatives

N-methylation of amino acids is a key modification in medicinal chemistry, often imparting enhanced metabolic stability, increased cell permeability, and improved oral bioavailability to peptide-based therapeutics. The precise characterization of these N-methylated building blocks is paramount to ensure the quality and purity of the final active pharmaceutical ingredients. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous structural confirmation by mapping the carbon skeleton of the molecule. This guide focuses on this compound, a derivative of the amino acid L-valine, widely employed in the synthesis of complex peptides and peptidomimetics.[1]

Theoretical Principles and Experimental Considerations

The ¹³C NMR chemical shift of a specific carbon nucleus is highly sensitive to its local electronic environment. Factors such as the electronegativity of adjacent atoms, hybridization state, and steric effects all contribute to the final resonance frequency. In the context of this compound, several key structural features dictate the expected chemical shifts:

-

The Carbonyl Group (C=O): The ester carbonyl carbon is typically the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum (generally 170-185 ppm).[2] Its precise chemical shift can be influenced by the solvent and the electronic effects of the substituents on the alpha-carbon.

-

The Alpha-Carbon (Cα): This carbon, directly attached to the nitrogen and the carbonyl group, experiences significant deshielding. N-methylation introduces an additional alkyl group to the nitrogen, which typically causes a downfield shift of the Cα resonance compared to its non-methylated counterpart due to the inductive effect of the additional methyl group.

-

The N-Methyl Group (N-CH₃): The carbon of the N-methyl group will have a characteristic chemical shift, influenced by the protonation state of the nitrogen. In the hydrochloride salt form, the positively charged nitrogen will deshield the attached methyl carbon.

-

The Valine Side Chain (Isopropyl Group): The β- and γ-carbons of the valine side chain will have distinct chemical shifts. The two γ-carbons (the methyl groups of the isopropyl moiety) are diastereotopic and are therefore expected to have slightly different chemical shifts.

-

The Ester Methyl Group (O-CH₃): The carbon of the ester methyl group is influenced by the electronegative oxygen atom and will resonate in a characteristic region for methoxy groups.

Experimental Protocol for ¹³C NMR Data Acquisition:

For researchers wishing to acquire experimental data, the following protocol provides a robust starting point.

Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound.

Materials:

-

N-Methyl-L-valine methyl ester hydrochloride (CAS 3339-44-4)

-

Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Gently vortex or invert the tube until the sample is fully dissolved. Ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Tune and match the ¹³C probe.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).

-

A relaxation delay (D1) of 2 seconds is a reasonable starting point.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform a baseline correction.

-

Reference the spectrum. For D₂O, an external reference can be used, or the residual solvent signal can be used if its chemical shift is known under the experimental conditions. For DMSO-d₆, the solvent peak at approximately 39.5 ppm can be used as an internal reference.[3]

-

Predicted ¹³C NMR Spectral Data for this compound

In the absence of a published experimental spectrum, a predicted ¹³C NMR spectrum provides a reliable and detailed starting point for analysis. The following data was generated using advanced computational algorithms that are benchmarked against large spectral databases.[4][5] The predicted chemical shifts are presented in a structured table for clarity.

| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O | Rationale for Chemical Shift |

| C=O (Ester Carbonyl) | ~172.5 | Highly deshielded due to the double bond to one oxygen and a single bond to another electronegative oxygen. |

| Cα (Alpha-Carbon) | ~68.0 | Deshielded by the adjacent ester group and the positively charged N-methylamino group. The N-methylation contributes to a downfield shift compared to the non-methylated analogue. |

| O-CH₃ (Ester Methyl) | ~53.0 | Influenced by the electronegative oxygen atom of the ester group. |

| N-CH₃ (N-Methyl) | ~33.5 | Deshielded by the adjacent positively charged nitrogen atom. |

| Cβ (Beta-Carbon) | ~29.5 | Aliphatic carbon, with some deshielding from the Cα. |

| Cγ, Cγ' (Isopropyl Methyls) | ~18.5 and ~17.0 | Diastereotopic methyl carbons in the isopropyl group, leading to two distinct signals. |

Note: Predicted chemical shifts can have a margin of error. These values should be used as a guide for interpreting experimental data.

Structural Assignment and Interpretation

The following diagram illustrates the molecular structure of this compound with each carbon atom labeled, corresponding to the data in the table above.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Analysis of Predicted Spectrum:

The predicted spectrum shows seven distinct resonances, consistent with the seven unique carbon environments in the molecule. The diastereotopic nature of the isopropyl methyl groups (Cγ and Cγ') is a key feature, resulting in two separate signals. The downfield position of the Cα carbon is characteristic of N-methylated alpha-amino acids. The relative positions of all signals are in good agreement with established principles of ¹³C NMR spectroscopy.[2][6]

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR spectral data for N-Methyl-L-valine methyl ester hydrochloride. By combining theoretical principles, a detailed experimental protocol, and high-fidelity predicted spectral data with a thorough interpretation, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein will aid in the unambiguous identification and quality control of this important synthetic building block, ultimately supporting the advancement of peptide-based therapeutics and other areas of chemical research.

References

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI. [Link]

- 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). (n.d.).

- CASPRE - 13C NMR Predictor. (n.d.). caspre.ca. [Link]

- N-Methyl-L-valine. (n.d.). PubChem. [Link]

- Table 1 . 13C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. (n.d.).

Sources

The Dissection of a Molecule: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-Me-Val-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Me-Val-OMe HCl

N-Methyl-L-valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, featuring two key modifications: N-methylation and C-terminal methyl esterification. These modifications are not merely synthetic conveniences; they are prevalent in nature and in pharmacologically active molecules. N-methylation can significantly alter the biological activity, membrane permeability, and metabolic stability of peptides and small molecules. The methyl ester group, often used as a protecting group in synthesis, also influences the molecule's volatility and ionization characteristics. Understanding the mass spectrometric fragmentation of this compound is therefore crucial for its unambiguous identification, characterization in complex mixtures, and for metabolism studies.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for many analytical techniques. However, as we will explore, the presence of the salt has implications for the chosen mass spectrometry ionization method.

Foundational Principles: Ionization and Fragmentation in Mass Spectrometry

The journey of a molecule through a mass spectrometer begins with ionization, the process of imparting an electrical charge onto the analyte. The choice of ionization technique is paramount as it dictates the energy transferred to the molecule and, consequently, the extent of fragmentation. For this compound, two common ionization methods are particularly relevant:

-

Electron Ionization (EI): A high-energy "hard" ionization technique where the analyte is bombarded with a beam of electrons. This process typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

-

Electrospray Ionization (ESI): A "soft" ionization technique where ions are generated from a solution. ESI imparts significantly less energy to the analyte, often resulting in an abundant protonated molecule, [M+H]+, with minimal fragmentation. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.

Fragmentation, the process of the ionized molecule breaking into smaller, charged fragments, follows predictable chemical pathways. The resulting pattern of fragment ions is a unique signature of the molecule's structure. Key fragmentation mechanisms include alpha-cleavage (cleavage of a bond adjacent to a radical site), inductive cleavage (driven by electronegative atoms), and rearrangements like the McLafferty rearrangement.

Experimental Protocol: Mass Spectrometric Analysis of this compound

A robust and reproducible analysis of this compound requires careful consideration of sample preparation and instrument parameters.

Sample Preparation

-

For ESI-MS:

-

Dissolve this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

-

The addition of a small amount of a volatile acid, such as 0.1% formic acid, is recommended to promote protonation and enhance the signal of the [M+H]+ ion.

-

The presence of the non-volatile HCl salt can lead to ion suppression in the ESI source. While direct infusion of a dilute solution is often successful, for trace-level analysis, desalting the sample using a solid-phase extraction (SPE) C18 cartridge may be beneficial.

-

-

For EI-MS (via Gas Chromatography - GC-MS):

-

The hydrochloride salt is non-volatile and must be converted to the free base for GC analysis. This can be achieved by dissolving the salt in a suitable solvent and adding a base, such as triethylamine, followed by extraction of the free base into an organic solvent.

-

Alternatively, derivatization of the free amine with a silylating agent (e.g., BSTFA) can improve its volatility and chromatographic properties.

-

The prepared sample is then injected into the GC-MS system.

-

Mass Spectrometry Parameters

| Parameter | ESI-MS/MS (CID) | EI-MS |

| Ionization Mode | Positive Ion | Positive Ion |

| Capillary Voltage | 3.5 - 4.5 kV | N/A |

| Cone Voltage | 20 - 40 V | N/A |

| Source Temperature | 120 - 150 °C | 200 - 250 °C |

| Desolvation Temp. | 350 - 450 °C | N/A |

| Collision Energy | 10 - 30 eV (for MS/MS) | 70 eV |

| Mass Range | m/z 50 - 250 | m/z 30 - 200 |

Predicted Fragmentation Pattern of N-Me-Val-OMe